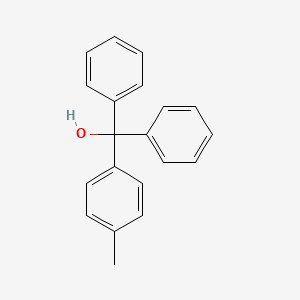

Diphenyl(p-tolyl)methanol

Übersicht

Beschreibung

Diphenyl(p-tolyl)methanol, also known as (4-methylphenyl)(diphenyl)methanol, is an organic compound with the molecular formula C20H18O and a molecular weight of 274.36 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but only slightly soluble in water . This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenyl(p-tolyl)methanol can be synthesized through the condensation reaction of benzyl alcohol and benzaldehyde under acidic conditions. The reaction involves heating benzyl alcohol and benzaldehyde in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Diphenyl(p-tolyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylmethane derivatives.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation Reaction | Benzyl alcohol, Benzaldehyde | Acidic catalyst, heat | High yield |

| Oxidation | Diphenyl(p-tolyl)methanol | KMnO4 or CrO3 | Variable |

| Reduction | This compound | LiAlH4 or NaBH4 | Variable |

| Electrophilic Substitution | Halogens (Cl2, Br2) | Standard electrophilic conditions | Variable |

Chemistry

This compound serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for producing derivatives that can be further explored for their chemical properties.

Biology

The compound is utilized in biochemical research for studying enzyme interactions and metabolic pathways. Notably, it exhibits potential antioxidant properties that may help mitigate oxidative stress caused by free radicals. Additionally, studies have indicated its antimicrobial activity against various bacterial strains.

| Activity Type | Findings |

|---|---|

| Antioxidant | Exhibits significant free radical scavenging ability; potential health benefits identified. |

| Antimicrobial | Demonstrated inhibitory effects against multiple bacterial strains; MIC values determined. |

| Anticancer | Induces apoptosis in breast cancer cell lines; IC50 values comparable to established agents. |

Case Study on Antioxidant Activity

A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a strong correlation between the compound's structure and its ability to neutralize free radicals, suggesting potential as a therapeutic agent against oxidative stress-related diseases.

Antimicrobial Evaluation

In vitro studies demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, revealing its potential as an antimicrobial agent.

Anticancer Activity

Research evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells showed significant reductions in cell viability at certain concentrations. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells, suggesting its application in cancer treatment strategies.

Industrial Applications

In industry, this compound is used in the production of polymers, resins, and other industrial chemicals. Its unique structural features allow it to participate in specific reactions that are beneficial for creating materials with desirable properties.

Wirkmechanismus

The mechanism of action of Diphenyl(p-tolyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby affecting metabolic pathways. The aromatic rings in the compound allow it to interact with various biological molecules through π-π interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Triphenylmethanol: Similar in structure but with three phenyl groups instead of two phenyl and one p-tolyl group.

Benzhydrol: Contains two phenyl groups and a hydroxyl group, similar to Diphenyl(p-tolyl)methanol but lacks the p-tolyl group.

Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This structural difference allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Biologische Aktivität

Diphenyl(p-tolyl)methanol, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological effects.

Antioxidant Activity

Research indicates that this compound may exhibit significant antioxidant capabilities. For instance, studies utilizing spectrophotometric methods have shown that derivatives of diphenylmethanol can effectively scavenge free radicals, contributing to their potential health benefits.

Antimicrobial Activity

In vitro studies have demonstrated that this compound and its derivatives possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and efficacy.

Anticancer Properties

A notable study highlighted the antiproliferative effects of diphenylmethanol derivatives on breast cancer cell lines. The compounds were observed to inhibit cell growth significantly, with IC50 values comparable to established anticancer agents. This suggests that this compound may also exert similar anticancer effects .

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

- A study assessed the antioxidant capacity of this compound through DPPH radical scavenging assays. Results indicated a strong correlation between the compound's structure and its ability to neutralize free radicals, highlighting its potential as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

-

Antimicrobial Evaluation :

- In a series of experiments involving various bacterial strains, this compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined for several pathogens, revealing its potential as an antimicrobial agent.

-

Anticancer Activity :

- Research evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells showed that it significantly reduced cell viability at certain concentrations. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells, suggesting its application in cancer treatment strategies.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(4-methylphenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMADPCRQDGMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202790 | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-76-6 | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5440-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.